(2,5-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula . This compound features a unique structure that includes a difluorophenyl group and a tetrazole ring, making it of significant interest in various scientific fields, particularly in medicinal chemistry and materials science. It is known for its potential biological activities, including antimicrobial properties.
This compound is classified as an organic compound and falls under the category of tetrazole derivatives. It is primarily synthesized for research purposes and is not widely available in commercial markets. Its unique structural features make it a candidate for further exploration in drug development and other chemical applications.
The synthesis of (2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride typically involves a two-step process:
In industrial settings, these methods are scaled up using continuous flow reactors to ensure consistent quality and efficiency in production. Automation is commonly employed to manage reagent addition and temperature control.
The molecular structure of (2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can be represented as follows:
The compound's structure can be visualized through its InChI representation: InChI=1S/C8H7F2N5.ClH/c9-5-2-1-4(3-6(5)10)7(11)8-12-14-15-13-8;/h1-3,7H,11H2,(H,12,13,14,15);1H
.
(2,5-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (2,5-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific biological targets. The tetrazole ring is known to interact with various enzymes and receptors within biological systems. This interaction can modulate enzyme activity or receptor function, potentially leading to antimicrobial effects or other biological responses depending on the target pathway involved .
The compound has been characterized using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its structure and purity during synthesis .
(2,5-Difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride has several notable applications:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 104112-34-7
CAS No.: 98914-01-3
CAS No.: 73491-34-6